8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a thiadiazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the thiadiazine core.
Attachment of the Furan Ring: The furan ring is typically attached via a Friedel-Crafts alkylation reaction, using reagents such as aluminum chloride as a catalyst.
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazine derivatives and their potential as intermediates in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and furan ring can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(2-bromophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(2-methylphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, furan ring, and nitrile group in a single molecule provides a versatile platform for further chemical modifications and biological evaluations.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClN3O2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2S/c20-17-6-2-1-5-14(17)15-8-18(24)23-11-22(10-13-4-3-7-25-13)12-26-19(23)16(15)9-21/h1-7,15H,8,10-12H2 |
InChI Key |
SYQAKROVWOSDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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